3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride
Overview
Description
3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride is a chemical compound with the molecular formula C₁₄H₂₀ClNO₃. It is a derivative of pyrrolidine and benzoic acid, featuring a methoxy group on the benzene ring and a hydrochloride salt form. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride typically involves the reaction of pyrrolidine with 4-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction parameters can optimize the synthesis process. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzene ring can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction: The pyrrolidine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group on the pyrrolidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: 4-Methoxybenzoic acid.
Reduction: this compound with a piperidine ring.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would vary based on the application and the biological system .
Comparison with Similar Compounds
3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride can be compared with other similar compounds such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but may have different substituents on the benzene ring.
Benzoic acid derivatives: These compounds have similar benzoic acid structures but differ in the substituents on the benzene ring.
Uniqueness: The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the methoxy group on the benzene ring, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
pyrrolidin-3-ylmethyl 4-methoxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-12-4-2-11(3-5-12)13(15)17-9-10-6-7-14-8-10;/h2-5,10,14H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOKRRDYGBTACT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-68-2 | |
Record name | Benzoic acid, 4-methoxy-, 3-pyrrolidinylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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